L-TYROSINE TERT BUTYL ESTER L-TYROSINE TERT BUTYL ESTER
Brand Name: Vulcanchem
CAS No.: 11674-12-7
VCID: VC0224691
InChI:
SMILES:
Molecular Formula: CdO6Ta2
Molecular Weight: 0

L-TYROSINE TERT BUTYL ESTER

CAS No.: 11674-12-7

Cat. No.: VC0224691

Molecular Formula: CdO6Ta2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

L-TYROSINE TERT BUTYL ESTER - 11674-12-7

Specification

CAS No. 11674-12-7
Molecular Formula CdO6Ta2
Molecular Weight 0

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

STRUCTURAL IDENTIFICATION

L-tyrosine tert-butyl ester is a modified form of the amino acid tyrosine, with a tert-butyl group attached to the carboxylic acid portion of the molecule, forming an ester. The compound preserves the essential amino and phenolic hydroxyl groups of tyrosine while modifying its carboxyl terminus.

CHEMICAL IDENTIFIERS

The following table presents the key chemical identifiers for L-tyrosine tert-butyl ester:

IdentifierValue
CAS Number16874-12-7
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.30 g/mol
MDL NumberMFCD00042644
InChI KeyDIGHFXIWRPMGSA-LDGXTIHJNA-N
IUPAC Nametert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
SMILESCC(C)(C)OC(=O)C@@HCC1=CC=C(O)C=C1

This compound is also known under several synonyms including tert-butyl L-tyrosinate and L-tyrosine t-butyl ester .

PHYSICAL PROPERTIES

L-tyrosine tert-butyl ester exhibits the following physical characteristics:

PropertyValue
Physical FormWhite powder
Melting Point142.5°C to 143.8°C
Specific Rotation25°
PurityTypically 98.5% min. (HPLC) to 99%
SolubilitySoluble in organic solvents

The compound has a specific optical rotation of [α]D= +28.5 ± 3° (C=1, in MeOH) at 20°C, confirming its L-configuration .

DERIVATIVES AND RELATED COMPOUNDS

HYDROCHLORIDE SALT FORM

The hydrochloride salt form (L-tyrosine tert-butyl ester hydrochloride) is commonly used in research applications due to its enhanced stability and solubility. This salt has the molecular formula C₁₃H₁₉NO₃·HCl and appears as a white crystalline powder .

PROTECTED DERIVATIVES

Various protected forms of L-tyrosine tert-butyl ester exist, including:

  • O-tert-Butyl-L-tyrosine tert-butyl ester hydrochloride, where both the phenolic hydroxyl and carboxyl groups are protected with tert-butyl groups .

  • O-tert-Butyl-L-tyrosine methyl ester hydrochloride, which features a methyl ester instead of a tert-butyl ester at the carboxyl terminus while maintaining tert-butyl protection at the phenolic hydroxyl .

  • N-Acetyl-D-thioproline L-tyrosine tert-butyl ester, a dipeptide derivative used in specialized biochemical research .

FUNCTIONALIZED DERIVATIVES

For specialized applications, particularly in radiopharmaceutical research, functionalized derivatives like O-Tosyloxyethyl-N-trityl-tyrosine tert-butyl ester (TE-L-Tyrosine or TET) serve as precursors for diagnostic agents in positron emission tomography (PET) .

APPLICATIONS IN PHARMACEUTICAL RESEARCH

PEPTIDE SYNTHESIS

L-tyrosine tert-butyl ester serves as a fundamental building block in solid-phase peptide synthesis, enabling researchers to create complex peptides with precise structures. The tert-butyl ester protection of the carboxyl group allows for selective reactions at other functional groups during sequential peptide coupling .

DRUG DEVELOPMENT

This compound is particularly valuable in pharmaceutical development for several reasons:

  • It serves as a key intermediate in the synthesis of drug candidates, especially those targeting neurological disorders.

  • Its structural similarity to neurotransmitters makes it useful in developing compounds that can interact with neuroreceptors.

  • The tert-butyl ester group can be selectively cleaved under mild acidic conditions, allowing for controlled modification in multi-step synthesis routes .

ENZYME STUDIES

O-tert-butyl-L-tyrosine methyl ester hydrochloride, a related compound, is employed in enzyme assays to measure tyrosine-dependent enzyme activity. It serves as an inhibitor of tyrosine-dependent enzymes such as tyrosine hydroxylase and tyrosinase by binding to the enzyme's active site and hindering catalytic function .

DIAGNOSTIC APPLICATIONS

PET IMAGING PRECURSORS

One of the most significant applications of specialized L-tyrosine tert-butyl ester derivatives is in the development of radiopharmaceuticals. O-Tosyloxyethyl-N-trityl-tyrosine tert-butyl ester (TET) serves as a precursor for O-(2-[18F]fluoroethyl)-L-tyrosine (FET), a widely used F18-labeled amino acid tracer for positron emission tomography and computed tomography (PET/CT) .

CLINICAL RELEVANCE

FET, derived from tyrosine tert-butyl ester precursors, has proven valuable in clinical applications for amino acid PET imaging, particularly in:

  • Visualizing amino acid transport in brain tumors

  • Differentiating tumor tissues from normal tissues

  • Monitoring treatment response in cancer patients

BIOCHEMICAL RESEARCH APPLICATIONS

MEMBRANE INTERACTION STUDIES

L-tyrosine tert-butyl ester derivatives have been utilized as model compounds to study biochemical processes in membrane environments. The hydrophobic nature of the tert-butyl group allows these compounds to associate with lipid bilayers, providing insight into membrane-localized biochemical reactions .

PEROXYNITRITE-MEDIATED NITRATION

Research has employed N-t-BOC-L-tyrosine tert-butyl ester (BTBE) as a hydrophobic probe to investigate peroxynitrite-mediated tyrosine nitration in membranes. These studies have revealed:

  • Maximum 3-nitro-BTBE yields (3%) occur at pH 7.4

  • Small amounts of 3,3'-di-BTBE are formed at pH 7.4 (0.02%)

  • Hydroxylated derivatives form at pH 6

  • Different nitration profiles compared to aqueous-phase tyrosine, particularly in the presence of CO₂

  • Enhanced nitration in the presence of hemin and Mn-tccp

FREE RADICAL MECHANISMS

Studies using electron spin resonance (ESR) with L-tyrosine tert-butyl ester derivatives have provided critical insights into the mechanisms of free radical formation in biological systems. The incorporation of these compounds into phospholipid bilayers has enabled researchers to study oxidative processes that would be difficult to observe in conventional aqueous systems .

Hazard CategoryClassification
Eye damage/irritationCategory 2
Skin corrosion/irritationCategory 2
Specific target organ toxicityCategory 3

HAZARD STATEMENTS

The following hazard statements apply to this compound:

  • H319 - Causes serious eye irritation

  • H335 - May cause respiratory irritation

  • H315 - Causes skin irritation

CURRENT RESEARCH DEVELOPMENTS

MEMBRANE BIOCHEMISTRY

Recent studies have expanded the use of L-tyrosine tert-butyl ester derivatives to investigate peroxynitrite-dependent reactions in red blood cell membranes, providing new insights into oxidative damage mechanisms in cellular systems .

DIAGNOSTIC IMAGING ADVANCEMENT

Ongoing research continues to refine the synthesis and application of fluorinated L-tyrosine derivatives for improved diagnostic imaging, with particular focus on enhancing specificity for tumor detection and reducing background signals .

PEPTIDE-BASED THERAPEUTICS

The incorporation of L-tyrosine tert-butyl ester into peptide-based therapeutics represents a growing area of research, with applications in targeted drug delivery and development of peptide drugs with enhanced pharmacokinetic properties .

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